

# 4-(2-Bromoethyl)benzoic acid structure and IUPAC name

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## Compound of Interest

Compound Name: 4-(2-Bromoethyl)benzoic acid

Cat. No.: B108659

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## An In-Depth Technical Guide to 4-(2-Bromoethyl)benzoic Acid

This technical guide provides a comprehensive overview of **4-(2-Bromoethyl)benzoic acid**, including its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its role as a substrate in enzymatic reactions. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, biochemistry, and drug development.

## Chemical Structure and IUPAC Name

**4-(2-Bromoethyl)benzoic acid** is a disubstituted aromatic compound. It features a benzoic acid core with a 2-bromoethyl group attached to the fourth carbon (para position) of the benzene ring.

- IUPAC Name: **4-(2-bromoethyl)benzoic acid**<sup>[1]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub><sup>[1]</sup>
- CAS Number: 52062-92-7<sup>[1][2]</sup>
- Synonyms: p-(2-Bromoethyl)benzoic acid, 2-(4-Carboxyphenyl)ethyl bromide<sup>[1]</sup>

The structure consists of a central benzene ring, a carboxylic acid group (-COOH), and a bromoethyl side chain (-CH<sub>2</sub>CH<sub>2</sub>Br).

## Physicochemical and Computed Properties

The key quantitative data for **4-(2-Bromoethyl)benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	229.07 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	206-208 °C	<a href="#">[3]</a>
Boiling Point	332.5 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.548 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	154.9 °C	<a href="#">[3]</a>
XlogP (Predicted)	3.1	<a href="#">[4]</a>
InChI	InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12)	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	BKMRWJWLBBHGCF-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1=CC(=CC=C1CCBr)C(=O)O	<a href="#">[1]</a>

## Synthesis Protocol

A specific, detailed synthesis protocol for **4-(2-Bromoethyl)benzoic acid** is not readily available in published literature. However, a chemically sound and representative method can be proposed based on the Hunsdiecker reaction, a well-established method for converting carboxylic acids into organic halides with one less carbon atom.[\[5\]](#)[\[6\]](#) The logical starting material for this synthesis is 3-(4-carboxyphenyl)propanoic acid.

The overall transformation is: 3-(4-carboxyphenyl)propanoic acid → **4-(2-Bromoethyl)benzoic acid**.

## Experimental Protocol: Hunsdiecker Reaction Approach

Objective: To synthesize **4-(2-Bromoethyl)benzoic acid** from 3-(4-carboxyphenyl)propanoic acid via a Hunsdiecker-type decarboxylative bromination.

#### Step 1: Preparation of the Silver Salt

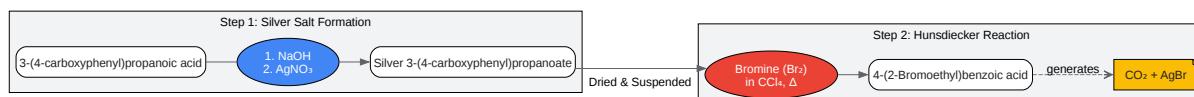
- Dissolve 10.0 g of 3-(4-carboxyphenyl)propanoic acid in 200 mL of deionized water containing one molar equivalent of sodium hydroxide.
- Warm the solution gently to ensure complete dissolution.
- In a separate flask, dissolve one molar equivalent of silver nitrate ( $\text{AgNO}_3$ ) in 50 mL of deionized water.
- While stirring vigorously, slowly add the silver nitrate solution to the sodium carboxylate solution. A precipitate of the silver salt of 3-(4-carboxyphenyl)propanoic acid will form immediately.
- Protect the suspension from light by wrapping the flask in aluminum foil, as silver salts are light-sensitive.
- Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, followed by acetone to aid in drying.
- Dry the silver salt completely in a vacuum oven at a temperature not exceeding 60°C. The salt must be anhydrous for the next step.

#### Step 2: Decarboxylative Bromination

- Suspend the dried silver salt (from Step 1) in 150 mL of a dry, inert solvent such as carbon tetrachloride ( $\text{CCl}_4$ ).<sup>[5]</sup> Caution:  $\text{CCl}_4$  is toxic and should be handled in a fume hood with appropriate personal protective equipment.
- Add one molar equivalent of elemental bromine ( $\text{Br}_2$ ) dropwise to the suspension while stirring. The reaction is often initiated by gentle heating or photochemical means.
- The reaction mixture will typically show signs of reaction such as the disappearance of the bromine color and the precipitation of silver bromide ( $\text{AgBr}$ ).

- After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent by rotary evaporation.
- The resulting crude product, **4-(2-Bromoethyl)benzoic acid**, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

## Synthesis Workflow Diagram



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Caption: A representative two-step synthesis of **4-(2-Bromoethyl)benzoic acid**.

## Biological Activity and Metabolic Pathway

While not a drug itself, **4-(2-Bromoethyl)benzoic acid** serves as a valuable chemical probe and intermediate. Its interaction with biological systems has been characterized through structural biology.

## Interaction with Cytochrome P450 CYP199A4

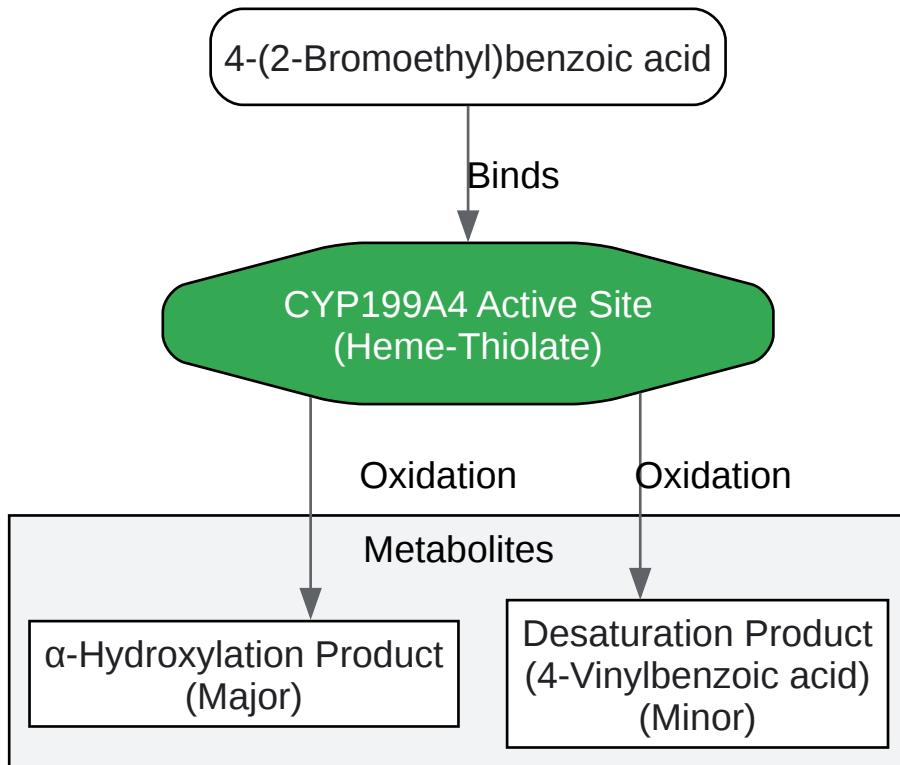
**4-(2-Bromoethyl)benzoic acid** is a known substrate for the enzyme CYP199A4, a cytochrome P450 from the bacterium *Rhodopseudomonas palustris*.<sup>[7]</sup> The crystal structure of this enzyme in complex with **4-(2-Bromoethyl)benzoic acid** has been solved (PDB ID: 7TZY), providing insight into its binding and metabolism.<sup>[1][7]</sup>

The study revealed that CYP199A4 catalyzes the oxidation of the ethyl side chain of the molecule, leading to two primary types of metabolites:

- $\alpha$ -Hydroxylation Product: The major metabolite results from the hydroxylation of the carbon atom adjacent to the benzene ring.
- Desaturation Product: A minor pathway leads to the formation of 4-vinylbenzoic acid through desaturation (loss of HBr and introduction of a double bond).<sup>[7]</sup>

The presence of the electron-withdrawing bromine atom was found to alter the substrate's positioning within the enzyme's active site compared to similar substrates like 4-ethylbenzoic acid, thereby influencing the reaction's outcome.<sup>[7]</sup>

## Metabolic Pathway Diagram



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